2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of a hydrazide with an aldehyde under acidic or basic conditions to form the aceto-hydrazide intermediate. This intermediate is then cyclized with a suitable reagent to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE
- 2-[3,5-DICHLORO-4-(5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YLOXY)PHENYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO[1,2,4]TRIAZINE-6-CARBONITRILE
Uniqueness
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of a methoxyphenyl group and an aceto-hydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H13N5O4 |
---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H13N5O4/c1-22-9-4-2-8(3-5-9)7-14-17-11(19)6-10-12(20)15-13(21)18-16-10/h2-5,7H,6H2,1H3,(H,17,19)(H2,15,18,20,21)/b14-7+ |
InChI Key |
LEHJDPMTCHFEDU-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC2=NNC(=O)NC2=O |
solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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